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Zaragozic acid D3 deriv

Cat. No.: B1235905
M. Wt: 780.9 g/mol
InChI Key: UMRSLRVBTJSMDE-BTNYQBEWSA-N
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Description

Overview of Zaragozic Acids as Fungal Metabolites in Chemical Biology Research

Zaragozic acids are a family of structurally complex and biologically active secondary metabolites produced by various fungi. nih.govwikipedia.org These compounds are of significant interest in chemical biology and natural product research due to their potent and specific biological activities. frontiersin.org First identified from fungal cultures, the zaragozic acid family is characterized by a unique and highly substituted 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. nih.govpnas.org The production of these metabolites is distributed across a wide taxonomic range of fungi, particularly within the Ascomycotina division. nih.gov The structural diversity within the zaragozic acid family arises from variations in the 1-alkyl and 6-acyl side chains attached to this conserved core. nih.govpnas.org Their potent biological activities have made them valuable tools and lead compounds in drug discovery programs. frontiersin.org

Significance of Zaragozic Acid D3 Derivatives in Inhibitor Discovery and Mechanistic Biology

Zaragozic acid D3 and its derivatives are particularly noteworthy for their potent inhibitory effects on key enzymes, making them invaluable in inhibitor discovery and for studying biological mechanisms. smolecule.compolimi.it A primary target of zaragozic acid D3 is squalene (B77637) synthase, a critical enzyme in the biosynthetic pathway of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govsmolecule.com By potently inhibiting this enzyme, zaragozic acid D3 effectively blocks the production of these essential molecules. smolecule.comresearchgate.net This specific mechanism of action has positioned zaragozic acid D3 as a compound of interest for investigating lipid metabolism. smolecule.com

Furthermore, research has revealed that zaragozic acid D3 and its analogs also exhibit inhibitory activity against other enzymes that utilize farnesyl pyrophosphate as a substrate. nih.gov These include farnesyl-protein transferase (FTase) and geranylgeranyl-protein transferase (GGTase), which are involved in protein prenylation, a process crucial for the function of various signaling proteins. smolecule.comnih.gov The ability to inhibit these enzymes highlights the potential of zaragozic acid D3 derivatives in studying cellular signaling pathways. smolecule.com The potent and specific inhibitory profile of zaragozic acid D3 derivatives underscores their importance as molecular probes in mechanistic biology and as lead structures in the development of new therapeutic agents. researchgate.net

Enzyme TargetInhibitory Activity (IC50)Reference
Squalene SynthasePotent inhibitor nih.govsmolecule.com
Farnesyl-protein transferase0.60 µM (for ZAD3) nih.gov
Geranylgeranyl-protein transferaseSimilar to FTase inhibition nih.gov

Historical Context of Zaragozic Acid Family Discovery and Elucidation of Zaragozic Acid D3

The discovery of the zaragozic acid family was a result of independent screening programs by two different research groups in the early 1990s, both searching for natural product inhibitors of squalene synthase. nih.govmsu.edu One group from Merck named them "zaragozic acids" after their initial isolation from a fungus found near the Jalón river in Zaragoza, Spain, while another group from Glaxo (now GSK) called them "squalestatins". msu.edudrugfuture.com The initial members of the family, zaragozic acids A, B, and C, were isolated from different fungal sources, including an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius. pnas.orgnih.gov

The structures of these complex molecules were determined through a combination of physical and chemical techniques, revealing their novel bicyclic core. pnas.orgnih.gov Subsequently, in the search for new and potent squalene synthase inhibitors, researchers cultured discomycetes from the order Leotiales. polimi.it This led to the discovery of zaragozic acid D3 and three other new analogs from two unidentified species of Mollisia. polimi.itscirp.org Zaragozic acid D3 was specifically isolated from the culture broth of the fungus Mollisia sp. SANK 10294. nih.gov The elucidation of the structure of zaragozic acid D3 and its potent biological activity further expanded the understanding and significance of this important family of fungal metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52O14 B1235905 Zaragozic acid D3 deriv

Properties

Molecular Formula

C42H52O14

Molecular Weight

780.9 g/mol

IUPAC Name

1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-3-methoxycarbonyl-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-4,5-dicarboxylic acid

InChI

InChI=1S/C42H52O14/c1-28(18-16-24-31-22-13-9-14-23-31)32(53-29(2)43)25-17-27-40-34(45)35(42(56-40,39(49)50)41(51,38(47)48)36(55-40)37(46)52-3)54-33(44)26-15-7-5-4-6-10-19-30-20-11-8-12-21-30/h8-14,16,19-24,28,32,34-36,45,51H,4-7,15,17-18,25-27H2,1-3H3,(H,47,48)(H,49,50)/b19-10+,24-16+

InChI Key

UMRSLRVBTJSMDE-BTNYQBEWSA-N

SMILES

CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C

Isomeric SMILES

CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C

Canonical SMILES

CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C

Synonyms

F 10863B
F-10863B

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Zaragozic Acid D3 and Its Derivatives

Fungal Sources and Fermentation Broth Analysis for Zaragozic Acid D3 Isolation

Zaragozic acids are naturally produced by a range of fungi, particularly within the Ascomycota phylum and their anamorphic states. nih.gov The initial discovery of zaragozic acids A, B, and C involved screening an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius. nih.gov Specifically, Zaragozic acid D and D2 were isolated from the keratinophilic fungus Amauroascus niger. wikipedia.org Further research led to the identification of Zaragozic acid D3 and its analogs from two unidentified species of Mollisia. researchgate.netresearchgate.net One particular strain, Mollisia sp. SANK 10294, was found to produce Zaragozic acid D3 in its culture broth. jst.go.jp

The isolation process begins with the cultivation of these fungi in nutrient-rich media under controlled fermentation conditions to maximize the production of the desired metabolites. smolecule.com This is typically a two-stage process involving initial mycelial growth followed by the product formation phase. smolecule.com Analysis of the fermentation broth is a critical step to detect and quantify the presence of zaragozic acids.

Advanced Chromatographic Separation Techniques for Zaragozic Acid D3 Derivatives

Due to the complex nature of the fungal fermentation broth, which contains a multitude of related compounds, advanced chromatographic techniques are essential for the purification of Zaragozic acid D3 and its derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, offering high-resolution separation of these structurally similar molecules. nih.govnih.gov

Other chromatographic methods that can be employed include:

Column Chromatography: Often used as an initial purification step, utilizing stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity.

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of purification and identifying fractions containing the target compounds. nih.gov

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity, which can be particularly useful for separating zaragozic acid derivatives with different side chains. nih.gov

The choice and combination of these techniques are crucial for obtaining highly pure samples of Zaragozic acid D3 and its analogs, a prerequisite for definitive structural analysis.

Spectroscopic and Diffraction Methods for Structural Elucidation of Zaragozic Acid D3 and Analogs

Determining the intricate three-dimensional structure of molecules like Zaragozic acid D3 requires a combination of powerful analytical methods. nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structure of zaragozic acids. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between different atoms, allowing for the precise assignment of the core structure and the intricate side chains of Zaragozic acid D3 and its derivatives. acs.org

Despite its power, NMR can be limited by signal overlap in complex molecules. mdpi.com

Mass spectrometry (MS) plays a critical role in confirming the molecular weight and elemental composition of Zaragozic acid D3. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi-res.com Furthermore, fragmentation analysis within the mass spectrometer can provide valuable clues about the structure of the molecule by breaking it down into smaller, identifiable pieces.

While NMR and MS provide the connectivity and formula, X-ray crystallography offers the definitive three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The absolute configuration of a chiral molecule can be determined by analyzing the anomalous scattering of the X-rays. nih.govsoton.ac.uk The successful use of X-ray crystallography has been crucial in confirming the complex stereochemistry of the zaragozic acid family. mdpi-res.commolaid.comnih.gov

Biosynthetic Pathways and Engineered Production of Zaragozic Acid D3 Derivatives

Elucidation of the Polyketide Synthase Pathway for the Zaragozic Acid Core

The biosynthesis of the characteristic bicyclic core of zaragozic acids proceeds through a polyketide synthase (PKS) pathway. wikipedia.org This complex enzymatic machinery utilizes simple building blocks to construct the intricate carbon skeleton. Initial studies proposed that the core originates from acetate (B1210297) units, methionine-derived methyl groups, succinate (B1194679), and a benzoic acid starter unit. wikipedia.org

A key breakthrough in understanding this pathway was the identification and characterization of the enzymes involved. Researchers have successfully reconstituted the initial steps of the zaragozic acid A biosynthetic pathway in an engineered fungal host. researchgate.net These studies revealed that a highly reducing polyketide synthase (HRPKS) is responsible for the initial chain assembly. researchgate.net The process begins with the priming of a benzoic acid starter unit onto the HRPKS, followed by extension with oxaloacetate and subsequent release of a tricarboxylic acid-containing product. researchgate.net This work demonstrated that only three enzymes—HRPKS, citrate (B86180) synthase, and a hydrolase—are necessary to produce this key intermediate, shedding light on the early stages of zaragozic acid core formation. researchgate.net

Investigation of Alkyl Citrate Intermediates in Biosynthesis

A central feature of the zaragozic acid biosynthetic pathway is the involvement of alkyl citrate intermediates. nih.govresearchgate.net The biosynthesis is thought to proceed through the formation of these key molecules, which are then further processed to yield the final zaragozic acid structure. nih.gov The formation of these intermediates is catalyzed by citrate synthase enzymes.

The proposed biosynthetic pathway involves the condensation of an alkyl-substituted oxaloacetate with acetyl-CoA, a reaction mediated by a specific citrate synthase. This step is crucial for incorporating the characteristic alkyl side chain found at the C-1 position of the zaragozic acid core. The resulting alkyl citrate then undergoes a series of enzymatic transformations, including hydroxylations and cyclizations, to form the complex bicyclic core.

Enzymatic Steps and Precursor Incorporation Studies for Zaragozic Acid D3

The biosynthesis of zaragozic acid D3 involves a series of precise enzymatic reactions. While the general PKS pathway provides the core structure, specific tailoring enzymes are responsible for creating the unique features of the D3 analog. Zaragozic acid D3 has been isolated from the fungus Mollisia sp. SANK 10294. tandfonline.com

Precursor incorporation studies have been instrumental in deciphering the building blocks of zaragozic acids. For the broader family of zaragozic acids, it has been established that the core is assembled from ten acetate units, four methyl groups from methionine, one succinate molecule, and one benzoic acid unit. wikipedia.org These studies involve feeding isotopically labeled precursors to the producing fungus and analyzing their incorporation into the final product.

Directed Biosynthesis Strategies for Novel Zaragozic Acid D3 Analogs

Directed biosynthesis offers a powerful strategy for generating novel analogs of zaragozic acid D3. This approach involves feeding the producing organism with synthetic precursors that can be incorporated into the biosynthetic pathway, leading to the production of modified compounds. nih.govresearchgate.net By supplying analogs of the natural precursors, researchers can effectively hijack the biosynthetic machinery to create a diverse range of zaragozic acid derivatives with potentially improved or novel properties.

This strategy has been successfully applied to the production of new members of the zaragozic acid family. nih.gov The flexibility of the biosynthetic enzymes allows for the incorporation of various substituted precursors, leading to the generation of analogs with modified side chains. This approach is particularly valuable for structure-activity relationship studies, as it enables the systematic variation of different parts of the molecule to understand their impact on biological activity.

Genetic Engineering of Producer Fungi for Enhanced or Modified Production

Genetic engineering of the producer fungi presents a promising avenue for both enhancing the yield of zaragozic acid D3 and producing novel derivatives. mdpi.commdpi.com Filamentous fungi, the natural producers of zaragozic acids, are amenable to genetic modification, offering opportunities to manipulate their biosynthetic pathways. frontiersin.org

Furthermore, genetic engineering can be used to create novel zaragozic acid analogs by modifying the biosynthetic enzymes themselves. For example, site-directed mutagenesis of the PKS or tailoring enzymes can alter their substrate specificity, leading to the incorporation of different building blocks and the production of new derivatives. The CRISPR/Cas9 gene editing system has emerged as a powerful tool for making precise genetic modifications in filamentous fungi, facilitating the targeted engineering of zaragozic acid biosynthetic pathways. mdpi.com

Chemical Synthesis and Derivatization Strategies of Zaragozic Acid D3 Derivatives

Total Synthesis Approaches to the Zaragozic Acid Bicyclic Core

The synthesis of the zaragozic acid core is a significant challenge due to its dense stereochemistry and multiple functional groups. acs.orgnih.gov The core is a 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxy-3,4,5-tricarboxylic acid system. blogspot.comacs.org

Strategies for Stereoselective Construction of the 2,8-Dioxobicyclo[3.2.1]octane Tricarboxylic Acid System

The construction of the 2,8-dioxobicyclo[3.2.1]octane core with its characteristic tricarboxylic acid arrangement has been a focal point of numerous synthetic efforts. A key challenge lies in the stereoselective installation of multiple stereocenters, particularly the contiguous and fully substituted carbons at C4 and C5. acs.orgnih.gov

Several innovative strategies have been employed to address this challenge:

Photochemical C(sp³)–H Acylation: One approach involves a Norrish–Yang cyclization. This reaction, followed by an oxidative opening of the resulting α-hydroxycyclobutanone, allows for the regio- and stereoselective formation of a C(sp³)–C bond at the C4 position. nih.gov

Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition: This strategy provides a convergent approach to the bicyclic core. nih.gov

Acid-Catalyzed Internal Ketalization: Under kinetically controlled conditions, this method has been used to construct the bicyclic core structure. blogspot.comnih.gov

Double Sharpless Asymmetric Dihydroxylation: This powerful reaction has been utilized to control the stereochemistry at four contiguous centers (C3 to C6) in a single diene substrate. researchgate.netnih.gov

Aldol (B89426) Reactions: Sn(OTf)2-promoted aldol coupling reactions between α-keto esters and silyl (B83357) ketene (B1206846) thioacetals have been used to create the C4 and C5 quaternary stereocenters simultaneously. nih.gov A desilylation-aldol reaction sequence has also been explored for the synthesis of the C3-C8 fragment. andrearobinsongroup.com

Controlled Oligomerization: A novel approach utilizes the stereoselective oligomerization of silyl glyoxylates to assemble the backbone of zaragozic acid in a single step. nih.gov

Enantioselective Methodologies in Core Synthesis

Ensuring the correct enantiomeric form of the zaragozic acid core is critical for its biological activity. Several enantioselective methods have been integral to the total synthesis of these molecules.

Key enantioselective strategies include:

Sharpless Asymmetric Dihydroxylation: As mentioned previously, this method is crucial for establishing multiple stereocenters with high enantioselectivity. researchgate.netnih.gov

Starting from Chiral Precursors: Syntheses have commenced from readily available chiral molecules like D-gluconolactone and L- and D-tartaric acids to introduce the initial stereochemistry. acs.orgnih.gov

Oxidative Kinetic Resolution: A vanadium-catalyzed oxidative kinetic resolution has been employed to resolve racemic α-hydroxy esters, yielding enantiomerically enriched intermediates. nih.gov

Chiral Ligands: The use of chiral ligands, such as in the AD-mix β reagent for dihydroxylation, is a common strategy to induce asymmetry. blogspot.com

Semi-Synthesis and Chemical Modification of Zaragozic Acid D3

Starting from the natural product, semi-synthetic modifications allow for the exploration of structure-activity relationships and the generation of novel analogs with potentially improved properties. Zaragozic acids differ in their C1-alkyl and C6-acyl side chains. blogspot.comresearchgate.netnih.gov

Strategies for C1-Alkyl Side Chain Modifications

Methods for modifying this side chain include:

Olefin Cross-Metathesis: This powerful reaction has been used to elongate the C1-alkyl side chain, demonstrating a flexible approach to analog synthesis. nih.gov

Nucleophilic Addition to a Core Aldehyde: The C1-side chain can be introduced by reacting the anion of a dithiane monosulfoxide with a core aldehyde intermediate. researchgate.netnih.gov

Aldol Reactions: Synthetic strategies have explored the use of aldol reactions to modify the C1-side chain. smolecule.com

Strategies for C6-Acyl Side Chain and Ester Modifications

Systematic modification of the C6-acyl side chain has been undertaken to investigate its impact on biological activity. nih.gov

Key findings and strategies include:

Esterification: The C6-hydroxyl group can be esterified with various acyl chlorides or carboxylic acids to introduce different side chains. blogspot.com

Chain Length Variation: Studies on Zaragozic Acid A have shown that increasing the linear chain length of the C6-acyl ester up to a tetradecanoyl ester improves in vitro activity. nih.gov

Functional Group Variation: Carbamates, ethers, and carbonates have been prepared at the C6 position and have shown similar activity profiles to the corresponding esters. nih.gov

Derivatization of Other Hydroxy and Carboxyl Groups

The other hydroxyl and carboxyl groups on the zaragozic acid core also present opportunities for derivatization.

Examples of such modifications include:

Etherification: In the process of preparing C6 ethers, C4 and C4,6 bisethers have also been isolated, indicating that the C4 hydroxyl group is also reactive. nih.gov

Esterification of Carboxyl Groups: The three carboxylic acid groups can be converted to their corresponding methyl esters. acs.org

Protection/Deprotection Strategies: Throughout the total synthesis and semi-synthetic modifications, a variety of protecting groups are employed for the hydroxyl and carboxyl functionalities to ensure selective reactions at the desired positions. blogspot.comnih.gov

Development of Convergent and Efficient Synthetic Routes for Analog Library Generation

The generation of a diverse library of Zaragozic Acid D3 derivatives is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of this potent natural product. Convergent and efficient synthetic strategies are paramount for such endeavors, allowing for the rapid assembly of analogs with varied substituents at key positions. While specific literature detailing the library generation for Zaragozic Acid D3 is not extensively available, the well-established synthetic approaches for other members of the zaragozic acid family, such as Zaragozic Acid A and C, provide a robust framework for the development of such routes. nih.govacs.orgnih.govresearchgate.net

The general synthetic challenge for all zaragozic acids lies in the stereocontrolled construction of the densely functionalized 2,8-dioxabicyclo[3.2.1]octane core and the subsequent attachment of the C-1 alkyl and C-6 acyl side chains. nih.govresearchgate.net Convergent strategies address this complexity by preparing key fragments separately, which are then combined in the later stages of the synthesis. This approach is inherently more flexible and efficient for library generation than a linear synthesis, as it allows for the introduction of diversity from different building blocks.

A hypothetical convergent synthesis for a library of Zaragozic Acid D3 derivatives would typically involve three key components:

The Bicyclic Core: A common intermediate representing the core 2,8-dioxabicyclo[3.2.1]octane structure.

The C-1 Alkyl Side Chain Precursor: A building block that will form the C-1 side chain.

The C-6 Acyl Side Chain Precursor: A building block that will form the C-6 side chain.

The development of efficient routes to these precursors is the first step. For the bicyclic core, strategies such as tandem carbonyl ylide formation/1,3-dipolar cycloaddition and silyl glyoxylate (B1226380) cascade approaches have proven effective in the synthesis of related zaragozic acids. nih.govorganic-chemistry.org These methods allow for the rapid and stereocontrolled assembly of the complex core structure.

Once the core is synthesized, the C-1 and C-6 side chains can be introduced through various coupling reactions. For instance, the C-1 alkyl side chain can be installed via the addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to a suitable electrophile on the core structure. organic-chemistry.org Similarly, the C-6 acyl side chain is typically introduced via esterification of the C-6 hydroxyl group with a variety of carboxylic acids.

The power of a convergent approach for library generation lies in the ability to mix and match different side chain precursors with the common bicyclic core. By synthesizing a small number of core structures and a larger library of side chain precursors, a multitude of final analogs can be generated with minimal additional steps.

For example, a library of Zaragozic Acid D3 derivatives could be generated by varying the alkyl group at the C-1 position and the acyl group at the C-6 position. The following table illustrates a potential library of derivatives based on a common Zaragozic Acid D3 core.

DerivativeC-1 Alkyl Side ChainC-6 Acyl Side Chain
ZAD3-001n-pentyl2-methylbutanoyl
ZAD3-002isobutyl2-methylbutanoyl
ZAD3-003cyclopropylmethyl2-methylbutanoyl
ZAD3-004n-pentyl3-methylbutanoyl
ZAD3-005n-pentyl2-ethylbutanoyl
ZAD3-006isobutyl3-methylbutanoyl

This modular approach allows for a systematic exploration of the chemical space around the natural product. The efficiency of this strategy is further enhanced by the use of solid-phase synthesis techniques, where the core structure can be attached to a resin, and the side chains are introduced in a stepwise fashion. This allows for high-throughput synthesis and purification of the final compounds.

The flexibility of these convergent routes also allows for the introduction of more significant structural modifications. For example, the aromatic ring in the C-6 side chain could be replaced with other heterocyclic systems, or the alkyl side chain at C-1 could be functionalized with polar groups to improve pharmacokinetic properties.

Molecular Mechanisms of Action of Zaragozic Acid D3 Derivatives

Inhibition of Squalene (B77637) Synthase by Zaragozic Acid D3 Derivatives

Zaragozic acid D3 is a potent inhibitor of squalene synthase (SQS), a critical enzyme in the biosynthesis of cholesterol and other sterols. researchgate.netsmolecule.com SQS catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. scbt.commdpi.com By blocking this step, zaragozic acid D3 effectively curtails the production of downstream sterols. smolecule.comscbt.com The inhibitory activity of zaragozic acids against SQS is exceptionally high, with reported picomolar to nanomolar inhibitory concentrations. mdpi.comnih.gov

The potent inhibition of squalene synthase by zaragozic acids is rooted in their unique molecular structure, which allows for strong and specific binding to the enzyme's active site. smolecule.comscbt.com Structural studies of human squalene synthase complexed with zaragozic acid A, a closely related analog, reveal that the inhibitor binds in a manner that induces a localized conformational change within the substrate-binding site. nih.govnih.gov The core bicyclic structure of the zaragozic acid molecule plays a central role in this interaction. smolecule.com

Key features of the binding include:

The C-6 acyl group of the zaragozic acid extends into the cofactor binding cavity of the enzyme. nih.govnih.gov

The molecule's hydrophobic regions contribute to the stability of the binding. scbt.com

Hydrogen bonds form between the zaragozic acid and key amino acid residues in the active site, disrupting the normal catalytic cycle. scbt.com

This binding effectively prevents the natural substrate, farnesyl pyrophosphate, from accessing the active site, thereby halting the synthesis of squalene. smolecule.com

The inhibition of squalene synthase by zaragozic acids is characterized as competitive. mdpi.com This means that the inhibitor directly competes with the substrate, farnesyl pyrophosphate (FPP), for binding to the active site of the enzyme. scbt.com Zaragozic acids are considered transition-state analogs, molecules designed to mimic the high-energy transition state of the natural enzymatic reaction. scbt.com This mimicry allows them to bind with very high affinity to the enzyme, often more tightly than the substrate itself, effectively blocking the catalytic process. scbt.com The pKi value for zaragozic acid A, a measure of its binding affinity, has been reported as 10.1, indicating extremely potent inhibition.

The inhibition of squalene synthase by zaragozic acid D3 has a direct and significant impact on the biosynthesis of both cholesterol in mammals and ergosterol (B1671047) in fungi. researchgate.netnih.gov Since squalene synthase catalyzes the first committed step in the synthesis of these sterols, its blockage leads to a reduction in their production. smolecule.comscbt.com

In mammalian cells, this inhibition results in lower levels of cholesterol. researchgate.netsmolecule.com Studies have shown that treatment with zaragozic acid can reduce cellular cholesterol levels and stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor, a process influenced by cellular cholesterol content. nih.gov The inhibition of squalene synthase by zaragozic acid has been shown to be effective in lowering plasma cholesterol in primates. google.com

In fungi, the inhibition of squalene synthase disrupts the production of ergosterol, a vital component of fungal cell membranes. researchgate.netnih.gov This disruption leads to potent antifungal activity, making zaragozic acids effective fungicidal compounds. nih.govgoogle.com

Kinetic Characterization of Enzyme Inhibition (Competitive vs. Non-competitive)

Inhibition of Farnesyl-Protein Transferase and Geranylgeranyltransferase by Zaragozic Acid D3 and Analogs

Beyond their primary target of squalene synthase, zaragozic acid D3 and its analogs have also been found to inhibit other enzymes that utilize farnesyl pyrophosphate as a substrate, namely farnesyl-protein transferase (FPTase) and geranylgeranyltransferase (GGTase). nih.govjst.go.jp These enzymes are responsible for a crucial post-translational modification process called prenylation, where farnesyl or geranylgeranyl groups are attached to specific proteins, including the Ras family of proteins which are important in cell signaling and proliferation. nih.gov

Zaragozic acid D3 and its analog, F-10863B, have demonstrated inhibitory activity against both FPTase and GGTase. nih.govjst.go.jp Research has shown that Zaragozic acid D3 inhibits FPTase with an IC50 value of 0.60 µM, while F-10863B has an IC50 of 3.7 µM. nih.govjst.go.jp Both compounds also inhibit GGTase at similar concentrations. nih.govjst.go.jp While potent, the inhibitory activity of zaragozic acids towards squalene synthase is significantly higher than towards FPTase. researchgate.net For example, zaragozic acids D and D2 are potent inhibitors of both squalene synthase and Ras farnesyl-protein transferase, with IC50 values for the latter in the nanomolar range (100 nM). researchgate.net

The following table summarizes the inhibitory activity of Zaragozic acid D3 and its analog against prenyltransferases:

CompoundEnzymeIC50 Value
Zaragozic acid D3Farnesyl-Protein Transferase0.60 µM nih.govjst.go.jp
F-10863BFarnesyl-Protein Transferase3.7 µM nih.govjst.go.jp
Zaragozic acid D3GeranylgeranyltransferaseSimilar to FPTase inhibition nih.govjst.go.jp
F-10863BGeranylgeranyltransferaseSimilar to FPTase inhibition nih.govjst.go.jp

The mechanism by which zaragozic acids inhibit farnesyl-protein transferase is through competitive inhibition with farnesyl pyrophosphate (FPP). tandfonline.com This indicates that the zaragozic acid molecule competes with FPP for binding to the active site of the FPTase enzyme. tandfonline.com This mode of inhibition is similar to its action on squalene synthase, where it also competes with FPP.

Specificity and Potency Against Different Prenyltransferases

Investigations into Other Mechanistic Biological Activities

Beyond their primary role as potent inhibitors of squalene synthase, derivatives of Zaragozic acid D3 have been the subject of investigations into additional biological activities. These inquiries have primarily focused on their potential as antimicrobial agents and their effects on cellular proliferation. The mechanisms underpinning these activities are linked to the inhibition of crucial biochemical pathways, extending their relevance from lipid metabolism to broader cellular processes, including cell wall integrity in fungi and cell signaling pathways pertinent to cancer research.

Mechanisms of Antimicrobial Action

The antimicrobial properties of zaragozic acids, including D3 derivatives, are a direct consequence of their targeted inhibition of sterol biosynthesis. nih.gov In fungi, this pathway is essential for the production of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound proteins.

Antifungal Mechanism: The primary antifungal action of Zaragozic acid D3 derivatives is their potent and specific inhibition of squalene synthase. researchgate.net This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene. smolecule.com By blocking this step, the derivatives prevent the formation of ergosterol. The resulting depletion of ergosterol from the fungal cell membrane disrupts its structural integrity and function, leading to a potent fungicidal effect. nih.govresearchgate.net Studies on the broader family of zaragozic acids have demonstrated this potent fungicidal activity. nih.gov

Antibacterial Mechanisms: While primarily known for their antifungal effects, related zaragozic acids have also been shown to exhibit antibacterial activities through distinct mechanisms. Research on Zaragozic acid A reveals that it can effectively inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus. nih.gov This enzyme is crucial for the synthesis of staphyloxanthin, a carotenoid pigment that protects the bacterium from oxidative stress imposed by the host's immune system. nih.gov Inhibition of this protective pathway makes the bacteria more susceptible to oxidative damage. Furthermore, studies have indicated that Zaragozic acid A can impair bacterial biofilm formation, although it did not affect the viability of individual cells, suggesting a targeted action against bacterial communities rather than a direct bactericidal effect. nih.gov These findings suggest that D3 derivatives may possess similar, targeted antibacterial mechanisms.

Cellular Activity Investigations (e.g., antiproliferative effects in specific cell lines)

The cellular activities of Zaragozic acid D3 derivatives extend to the inhibition of key enzymes involved in protein prenylation, a post-translational modification critical for the function of numerous proteins involved in cellular signaling and proliferation. smolecule.comnih.gov This activity forms the basis of their potential antiproliferative effects.

The Ras family of small GTPases are notable proteins that require prenylation, specifically farnesylation, for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth and proliferation. tandfonline.com Dysregulation of Ras signaling is a hallmark of many cancers. tandfonline.com

Zaragozic acid D3 (also known as F-10863A) and its related derivative F-10863B have been shown to be effective inhibitors of both farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase (GGTase). nih.govjst.go.jp By blocking these enzymes, the derivatives can disrupt the function of key signaling proteins. smolecule.com Research has quantified the inhibitory potency of these specific derivatives against FPTase. nih.govjst.go.jp

Table 1: Inhibition of Farnesyl-Protein Transferase (FPTase) by Zaragozic Acid D3 Derivatives

Compound IC₅₀ (µM)
Zaragozic acid D3 0.60 nih.gov
F-10863B 3.7 nih.gov

Zaragozic acid D3 and F-10863B were also found to inhibit geranylgeranyl-protein transferase at similar concentrations. nih.gov

Studies on the closely related Zaragozic acid A have provided further insight into the antiproliferative mechanisms. In human promyelocytic leukemia HL-60 cells, treatment with zaragozic acid resulted in the inhibition of cell proliferation and induced cell cycle arrest specifically in the G2/M phase. researchgate.net Another study demonstrated that Zaragozic acid A reduces the proliferation of medulloblastoma cells. pnas.org This effect was attributed to the inhibition of the Sonic hedgehog (Shh) signaling pathway, a critical pathway for the growth of this type of cancer. pnas.org These findings on Zaragozic acid A are indicative of the potential mechanisms through which D3 derivatives may exert antiproliferative effects in specific cell lines.

Structure Activity Relationship Sar Studies of Zaragozic Acid D3 Derivatives

Systematic Modification of the C1 and C6 Side Chains and their Effects on Squalene (B77637) Synthase Inhibition

The side chains at the C1 and C6 positions of the zaragozic acid core play a significant role in modulating the inhibitory activity against squalene synthase. researchgate.net Systematic modifications of these chains have provided valuable insights into the structural requirements for optimal enzyme inhibition.

Role of Alkyl Chain Length and Branching

While detailed quantitative data for a series of Zaragozic Acid D3 analogs with varying side chain lengths is not extensively available, studies on the closely related Zaragozic Acid A provide strong indicative trends. Research has shown that the length and nature of the C6 acyl side chain are critical for potent squalene synthase inhibition. For instance, simplification of the C6 side chain to shorter forms, such as an octanoyl ester, has been found to be detrimental to the inhibitory activity. nih.gov Conversely, increasing the linear chain length of the C6 ester generally leads to an improvement in in vitro activity, with optimal inhibition observed with longer chains like the tetradecanoyl ester. nih.gov

Influence of Functional Groups (e.g., phenoxy, carbamates, ethers, carbonates)

The introduction of different functional groups into the C6 side chain has been a key strategy in the SAR exploration of zaragozic acid derivatives. It has been discovered that replacing a terminal phenyl group with a phenoxy group on the C6 side chain can enhance the inhibitory activity against squalene synthase. nih.gov

Furthermore, various other functional groups have been incorporated at the C6 position, including carbamates, ethers, and carbonates. These modifications have been shown to yield compounds with similar activity profiles to the C6 esters, indicating a degree of tolerance for different functionalities at this position. nih.gov In the synthesis of C6 ether analogs, C4 and C4,6 bisethers were also produced. The relative activity of these derivatives was found to be C6 > C4 > C4,6, highlighting the preferential activity of modifications at the C6 position. nih.gov

Below is a table summarizing the qualitative effects of C6 side chain modifications on squalene synthase inhibition, largely inferred from studies on closely related zaragozic acid analogs.

C6 Side Chain ModificationEffect on Squalene Synthase Inhibition
Ester Chain Length
Short Chain (e.g., Octanoyl)Decreased activity
Long Chain (up to Tetradecanoyl)Increased activity
Terminal Functional Group
ω-PhenoxyMore potent than ω-phenyl
Functional Group Type
CarbamatesSimilar activity to esters
EthersSimilar activity to esters; C6 > C4 > C4,6 bisethers
CarbonatesSimilar activity to esters

SAR of the Bicyclic Core Structure for Biological Activity

The 2,8-dioxabicyclo[3.2.1]octane core of the zaragozic acids is a novel and essential feature for their biological activity. researchgate.net This highly oxygenated and stereochemically complex scaffold serves as the anchor for the side chains and is believed to mimic the transition state of the squalene synthase-catalyzed reaction. nih.govscbt.com The specific arrangement of the hydroxyl and carboxylic acid groups on the bicyclic core is critical for binding to the active site of the enzyme. scbt.com

Synthetic efforts to create analogs have underscored the importance of the intact bicyclic core. nih.govandrearobinsongroup.comacs.org Studies involving the synthesis of the core structure have shown that even minor alterations can lead to a significant loss of inhibitory potency, indicating that the enzyme's active site has stringent requirements for the conformation and functionality of this core structure. acs.orgnih.gov

Stereochemical Requirements for Optimal Inhibitory Activity

The stereochemistry of the zaragozic acid molecule is a critical determinant of its inhibitory activity. The natural products possess a specific and complex stereochemical arrangement in their bicyclic core and side chains. acs.org Synthetic studies aimed at producing various stereoisomers have consistently shown that the naturally occurring stereoconfiguration is optimal for potent inhibition of squalene synthase.

The precise orientation of the multiple hydroxyl and carboxyl groups on the bicyclic core is crucial for the strong interaction with the enzyme's active site. scbt.com Total synthesis of zaragozic acid analogs has demonstrated that changes in the stereochemistry at the various chiral centers within the core structure can dramatically reduce or abolish biological activity. acs.orgnih.gov This highlights the high degree of stereochemical recognition by the squalene synthase enzyme.

Correlation Between Chemical Modifications and Target Selectivity

Zaragozic acid D3 and its derivatives are known to inhibit not only squalene synthase but also other enzymes that utilize farnesyl pyrophosphate (FPP) as a substrate, such as farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase (GGTase). nih.govnih.gov This cross-reactivity presents an opportunity to study and engineer target selectivity through chemical modifications.

Zaragozic acid D3 has been shown to inhibit FPTase with an IC50 value of 0.60 µM. nih.gov Other zaragozic acids also exhibit activity against FPTase, with Zaragozic Acid D and D2 showing IC50 values of 100 nM. nih.gov The inhibitory concentration of Zaragozic Acid A against FPTase and GGTase I has been reported as 216 nM and 50 nM, respectively. caymanchem.com

The data below shows the inhibitory activity of Zaragozic Acid D3 and related compounds against different enzymes, illustrating the potential for differential selectivity.

CompoundTarget EnzymeIC50
Zaragozic Acid D3Farnesyl-protein Transferase (FPTase)0.60 µM nih.gov
Zaragozic Acid D3Geranylgeranyl-protein Transferase (GGTase)Similar to FPTase inhibition nih.gov
Zaragozic Acid DFarnesyl-protein Transferase (FPTase)100 nM nih.gov
Zaragozic Acid D2Farnesyl-protein Transferase (FPTase)100 nM nih.gov
Zaragozic Acid ASqualene SynthaseKi = 78 pM caymanchem.com
Zaragozic Acid AFarnesyl-protein Transferase (FPTase)216 nM caymanchem.com
Zaragozic Acid AGeranylgeranyl-protein Transferase I (GGTase I)50 nM caymanchem.com

This differential activity highlights that while the zaragozic acid scaffold is a potent inhibitor of squalene synthase, modifications to the side chains can modulate its activity against other related enzymes, opening avenues for the development of more selective inhibitors.

Advanced Analytical and Computational Methodologies in Zaragozic Acid D3 Research

Spectroscopic Techniques for Analyzing Derivatization and Conformational Studies

Spectroscopic methods are fundamental in the structural analysis of Zaragozic acid D3 derivatives, confirming their identity and spatial arrangement after chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure of new derivatives. scirp.org Two-dimensional NMR experiments, such as COSY and HMBC, are used to establish the connectivity of atoms within the molecule, confirming the successful attachment of new functional groups during derivatization. For instance, NMR analysis can verify the elongation of the C1 alkyl side chain or modifications to the bicyclic core. nih.gov These techniques were critical in the structural elucidation of the first zaragozic acids and remain a cornerstone for characterizing new synthetic analogues. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to investigate the stereochemistry and conformational properties of chiral molecules like the zaragozic acids. scirp.orgacs.org The technique is particularly useful for confirming that the core stereocenters of the molecule are maintained during synthetic modifications. The CD spectrum provides a unique fingerprint of the molecule's three-dimensional shape in solution, which is essential for understanding its interaction with biological targets. acs.orgescholarship.org

Technique Application in Zaragozic Acid D3 Research Key Insights Provided
NMR Spectroscopy Structural verification of synthetic derivatives.Atomic connectivity, confirmation of functional group addition, stereochemical assignments. scirp.orgnih.gov
Circular Dichroism Conformational analysis and stereochemical integrity.Confirmation of enantiomeric purity and overall molecular shape in solution. acs.orgescholarship.org
Mass Spectrometry Molecular weight determination.Confirmation of molecular formula for new derivatives. scirp.orgacs.org

Chromatographic-Mass Spectrometric Approaches for Metabolite Profiling and Purity Assessment

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for analyzing complex biological samples and ensuring the purity of synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are the gold standard for metabolite profiling and purity assessment. amegroups.org In research, these methods are used to measure the accumulation of precursor metabolites in cells treated with Zaragozic acid D3. For example, inhibition of squalene (B77637) synthase leads to a measurable buildup of farnesyl diphosphate (B83284) and related organic acids, which can be quantified by LC-MS. nih.gov This confirms the inhibitor's mechanism of action in a biological context. LC-MS is also a primary method for assessing the purity of newly synthesized Zaragozic acid D3 derivatives, capable of detecting minute impurities. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another key technique in metabolomics, often used for the analysis of volatile or semi-volatile compounds after derivatization. mdpi.com In the context of Zaragozic acid D3 research, GC-MS can be used to analyze the profile of smaller organic acids and sterol precursors that are affected by the inhibition of the cholesterol biosynthesis pathway. jst.go.jp The method is known for its high resolution and sensitivity, providing robust and reproducible results for metabolite profiling. mdpi.com

Method Primary Use Typical Analytes Sample Type
LC-MS/MS Metabolite Profiling, Purity AnalysisZaragozic acid derivatives, Farnesyl diphosphate, Organic acids. nih.govgoogle.comCell lysates, Fermentation broth, Plasma. nih.govuantwerpen.be
GC-MS Metabolite ProfilingDerivatized organic acids, Sterol precursors. mdpi.comjst.go.jpBiological extracts.

Computational Chemistry Approaches for Zaragozic Acid D3 Derivatives

Computational chemistry has become an integral part of drug discovery, enabling the prediction of molecular interactions and the design of new, more potent compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. turkjps.org For Zaragozic acid D3 derivatives, docking simulations are performed with squalene synthase, their primary target.

These simulations have shown that the highly oxygenated bicyclic core of zaragozic acids fits snugly into the enzyme's active site. researchgate.netmdpi.com The multiple carboxylic acid and hydroxyl groups form a network of hydrogen bonds with key amino acid residues, particularly within the conserved aspartate-rich motifs (DXXED) that are crucial for binding the natural substrate, farnesyl diphosphate. nih.govmdpi.com Docking studies reveal that binding induces a conformational change in the active site, effectively blocking substrate entry and catalysis. nih.govresearchgate.netnih.gov The results from these simulations often show a high correlation with in vitro enzymatic inhibition data. researchgate.net

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com In Zaragozic acid D3 research, QSAR models are developed to predict the squalene synthase inhibitory activity of novel derivatives. nih.govnih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are applied to the Zaragozic acid D3 derivative-squalene synthase complex to understand the stability of the binding and the conformational changes that occur upon binding. mdpi.comjapsonline.com

These simulations can reveal how the inhibitor and the protein's active site adapt to each other, the stability of key hydrogen bonds, and the flexibility of different parts of the complex. japsonline.commdpi.com For example, MD simulations can confirm that the inhibitor remains stably bound within the active site and can highlight subtle conformational shifts in the enzyme that are induced by the inhibitor, providing a deeper understanding of the inhibition mechanism. nih.gov

De novo design involves using computational methods to build novel molecular structures from the ground up, tailored to fit a specific biological target. arxiv.orgbiorxiv.org The structural information obtained from X-ray crystallography and docking studies of zaragozic acids with squalene synthase provides an ideal foundation for de novo design. nih.govnih.gov

By understanding the key interactions—the pharmacophore—responsible for high-affinity binding, new molecular scaffolds can be designed that are unrelated to the original zaragozic acid structure but retain the essential binding features. scbt.comrsc.org This approach allows for the exploration of novel chemical space to create inhibitors with improved properties, such as enhanced selectivity or better synthetic accessibility. nih.govarxiv.org The ultimate goal is to leverage the structural knowledge of how Zaragozic acid D3 works to create a new generation of rationally designed squalene synthase inhibitors. nih.gov

Applications of Zaragozic Acid D3 Derivatives in Research

Zaragozic Acid D3 Derivatives as Biochemical Probes for Squalene (B77637) Synthase Activity

Zaragozic acid D3 derivatives serve as highly effective biochemical probes for studying the function and activity of squalene synthase. Squalene synthase catalyzes the first committed step in sterol formation, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to produce squalene. smolecule.commdpi.com

The potent inhibitory nature of zaragozic acids allows researchers to modulate and study this enzymatic reaction with high precision. nih.gov Zaragozic acid D3, isolated from the fungus Mollisia sp. SANK 10294, is a notable potent inhibitor of this enzyme. nih.gov The mechanism of inhibition involves the binding of the zaragozic acid molecule to the active site of squalene synthase, which physically blocks the substrate from accessing the enzyme. smolecule.com This action effectively halts the synthesis of squalene. smolecule.com

In research settings, this inhibition is useful for:

Enzyme Activity Assays: By introducing a zaragozic acid derivative to a reaction mixture, scientists can establish a baseline for inhibited enzyme activity. This is crucial for high-throughput screening assays designed to identify new potential inhibitors or promoters of squalene synthase. google.com

Mechanistic Studies: The specific and potent nature of these compounds helps in elucidating the complex, multi-step reaction mechanism of squalene synthase. mdpi.com

Active Site Mapping: The interaction between the zaragozic acid scaffold and the enzyme provides insights into the topology and chemical nature of the squalene synthase active site.

While primarily targeting squalene synthase, research has shown that derivatives like Zaragozic Acid D3 can also inhibit other related enzymes, such as farnesyl-protein transferase, demonstrating their utility in probing a range of FPP-utilizing enzymes. nih.gov

Table 1: Inhibitory Profile of Zaragozic Acid D3 (ZAD3) on Prenyl-Transferase Enzymes

EnzymeIC50 Value (µM)Reference
Farnesyl-Protein Transferase0.60 nih.gov
Geranylgeranyl-Protein TransferaseSimilar to Farnesyl-Protein Transferase nih.gov

This table showcases the inhibitory concentration of Zaragozic Acid D3 against enzymes that use farnesyl pyrophosphate as a substrate.

Use in Investigating Sterol and Isoprenoid Biosynthesis Pathways

The sterol and isoprenoid biosynthesis pathways are fundamental to cellular function, producing essential molecules like cholesterol, ergosterol (B1671047), and non-sterol isoprenoids. mdpi.comnih.gov Zaragozic acid D3 derivatives are instrumental research tools for dissecting these intricate pathways. By selectively blocking squalene synthase, these compounds create a metabolic bottleneck, allowing researchers to study the consequences. nih.gov

Key research applications include:

Pathway Dissection: Using inhibitors that act at different points in the pathway allows for a detailed investigation of its structure and regulation. Zaragozic acid A (a closely related compound) specifically blocks the conversion of isoprenoids into sterols, which allows researchers to isolate and study the functions of the upstream isoprenoid portion of the pathway independently of the sterol-specific portion. nih.gov

Studying Metabolic Flux: Researchers can trace the accumulation of upstream metabolites, like farnesyl pyrophosphate, and the depletion of downstream products, such as sterols. For example, inhibiting squalene synthase with zaragozic acid A was shown to redirect the flow of the polyisoprene pathway, increasing the biosynthesis of dolichol-linked substrates. nih.gov This demonstrates how these inhibitors can be used to manipulate and study the distribution of intermediates among branching metabolic pathways.

Investigating Cellular Processes: By depriving cells of specific sterols, scientists can investigate the roles of these molecules in various cellular processes. Studies have used zaragozic acid to block cholesterol biosynthesis, leading to cell cycle arrest and revealing the critical role of specific sterol intermediates in cell proliferation. researchgate.net

Table 2: Selected Inhibitors and Their Targets in the Sterol Biosynthesis Pathway

InhibitorTarget Enzyme/StepPathway ConsequenceReference
SimvastatinHMG-CoA ReductaseBlocks early step; prevents all sterol and isoprenoid synthesis nih.gov
Zaragozic Acid A/D3 Squalene Synthase Blocks conversion of isoprenoids to sterols; isoprenoid synthesis remains intact nih.gov
KetoconazoleLanosterol (B1674476) 14α-demethylaseAllows lanosterol synthesis but prevents downstream sterols nih.gov
Triparanol7-Dehydrocholesterol ReductaseBlocks final step of cholesterol synthesis nih.gov

This table compares the action of zaragozic acids with other pathway inhibitors, highlighting their specific utility in separating isoprenoid and sterol synthesis.

Application as Research Tools in Fungal Biology and Pathogen Studies

Zaragozic acids were initially discovered during screenings for antifungal agents, and they remain important tools in mycology and pathogen research. nih.govresearchgate.net In fungi, the sterol pathway produces ergosterol, which is the functional equivalent of cholesterol in mammals and a critical component of the fungal cell membrane. nih.govgoogle.com

The applications in this area include:

Probing Pathogen Vulnerabilities: The reliance of certain pathogens on the sterol synthesis pathway for proliferation can be exploited in research. For instance, studies on medulloblastoma cells, a type of cancerous pathogen, used zaragozic acid A to demonstrate a strong dependence of these cells on sterol synthesis for their growth. nih.gov This highlights the utility of these compounds in identifying metabolic weaknesses in pathogenic cells.

Identifying Fungal Producers: The discovery of Zaragozic Acid D3 and new analogs from discomycetes of the genus Mollisia has spurred further investigation into certain fungal orders as sources of novel bioactive compounds. polimi.it

Development of Chemical Biology Tools Based on Zaragozic Acid D3 Scaffolds

The unique and complex bicyclic core of the zaragozic acids serves as an advanced molecular scaffold for the development of novel chemical biology tools. researchgate.net The concept of biology-oriented synthesis (BIOS) leverages the structures of potent natural products to guide the creation of new, bioactive molecules. thieme-connect.de The zaragozic acid scaffold is a prime candidate for such endeavors.

Research in this area focuses on:

Structure-Activity Relationship (SAR) Studies: By synthetically modifying the side chains of the zaragozic acid core, researchers can probe how different chemical groups affect the molecule's potency and specificity. For example, synthetic work has been done to modify the C1-side chain of zaragozic acid D to explore how these changes alter biological activity. smolecule.com

Creation of Novel Probes: The zaragozic acid D3 scaffold can be used as a starting point to design new chemical probes. These new molecules could be tailored to have different properties, such as altered enzyme specificity, improved cell permeability, or the inclusion of fluorescent tags or reactive groups for labeling and identifying target proteins.

Directed Biosynthesis: In addition to chemical synthesis, new members of the zaragozic acid family can be generated through directed biosynthesis, where the producing fungus is fed synthetic precursors to incorporate into the final structure. researchgate.net This biological approach offers another avenue for creating a library of derivatives based on the core scaffold.

By using the zaragozic acid D3 structure as a template, chemists and biologists can develop a new generation of sophisticated molecular tools to investigate complex biological systems. thieme-connect.de

Future Research Directions and Unexplored Avenues for Zaragozic Acid D3 Derivatives

Elucidation of Additional Biological Targets and Mechanisms of Action

While the primary target of zaragozic acids is the enzyme squalene (B77637) synthase, which plays a crucial role in cholesterol biosynthesis, research has indicated that their biological activities are not limited to this single pathway. nih.govsmolecule.com Future investigations are geared towards identifying and characterizing these additional targets to fully comprehend the pharmacological profile of Zaragozic acid D3 derivatives.

One key area of exploration is the inhibition of protein prenylation enzymes. Zaragozic acids have been shown to inhibit farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase. wikipedia.orgresearchgate.netnih.gov Zaragozic acid D3, in particular, has been identified as an inhibitor of FPTase. tandfonline.comsmolecule.com This inhibition is significant because prenylation is a critical post-translational modification for the function of many signaling proteins, including Ras, which is implicated in cancer development. wikipedia.orgtandfonline.com

Furthermore, studies using Zaragozic acid A, a closely related analog, have revealed effects on other fundamental cellular processes. Treatment of neuronal cells with zaragozic acid led to impaired synaptic vesicle exocytosis, an effect attributed to the reduction in cellular cholesterol. biologists.com In human leukemia HL-60 cells, zaragozic acid treatment induced differentiation along a granulocyte lineage, suggesting a potential role in cancer therapy beyond simple proliferation inhibition. aacrjournals.org Another unexpected finding is the ability of zaragozic acid to modulate protein glycosylation. By inhibiting squalene synthase, it redirects the flow of the polyisoprene pathway, increasing the cellular pool of dolichol-phosphate, a necessary component for the synthesis of N-linked glycans. nih.govnih.gov This has shown potential for improving glycosylation in cells from patients with certain Congenital Disorders of Glycosylation (CDG). nih.gov

Table 1: Known and Emerging Biological Targets of Zaragozic Acid Derivatives

Target Enzyme/Process Observed Effect Investigated Analog(s) Potential Implication Citations
Squalene Synthase Competitive inhibition, reduction of cholesterol synthesis Zaragozic Acid A, B, C, D3 Hypercholesterolemia, Antifungal nih.govsmolecule.comsmolecule.com
Farnesyl-Protein Transferase (FPTase) Inhibition of Ras protein prenylation Zaragozic Acid D, D3 Anticancer therapy wikipedia.orgresearchgate.nettandfonline.com
Synaptic Vesicle Exocytosis Impairment of neurotransmitter release Zaragozic Acid A Neuroscience research, study of synaptic function biologists.com
Protein N-glycosylation Increased availability of dolichol-phosphate, improved glycosylation Zaragozic Acid A Therapy for Congenital Disorders of Glycosylation nih.govnih.gov
Cancer Cell Differentiation Induction of differentiation in leukemia cells Zaragozic Acid Cancer therapy aacrjournals.org

Discovery of Novel Zaragozic Acid D3 Analogs from Diverse Natural Sources

The known zaragozic acids have been isolated from a range of terrestrial fungi. nih.gov The ongoing search for novel analogs with improved potency, selectivity, or novel biological activities has turned towards more diverse and underexplored ecological niches.

Historically, zaragozic acids have been discovered in various fungal genera. For instance, Zaragozic acids D and D2 were first isolated from the keratinophilic fungus Amauroascus niger. wikipedia.orgresearchgate.net The discovery of Zaragozic acid D3 itself came from the fungus Mollisia sp. and later from Libertella sp. researchgate.netepdf.pub This highlights the broad distribution of the biosynthetic capacity for these compounds within the fungal kingdom.

Future screening efforts are increasingly targeting fungi from unique environments, such as marine and endophytic sources, which are known to produce novel secondary metabolites due to the unique selective pressures of their habitats. cabidigitallibrary.orgscispace.comdntb.gov.ua Endophytic fungi, which live symbiotically within plant tissues, are a particularly promising source, as they are known to produce a wide array of bioactive compounds. areeo.ac.ir While broad screenings of endophytic fungi have identified the production of compounds like zaragozic acid, the discovery of new D3 analogs from these sources remains a key objective. areeo.ac.ir The exploration of tropical fungi is also considered a valuable strategy for discovering new chemical entities, including novel zaragozic acid structures. cabidigitallibrary.org

Table 2: Selected Natural Sources of Zaragozic Acids

Zaragozic Acid Analog Producing Organism(s) Source Type Citations
Zaragozic Acid A Unidentified sterile fungus, Phoma sp. Terrestrial Fungus wikipedia.orgnih.gov
Zaragozic Acid B Sporormiella intermedia Terrestrial Fungus wikipedia.orgresearchgate.net
Zaragozic Acid C Leptodontidium elatius Terrestrial Fungus researchgate.netnih.gov
Zaragozic Acid D & D2 Amauroascus niger Terrestrial Fungus wikipedia.orgresearchgate.net
Zaragozic Acid D3 Mollisia sp., Libertella sp. Terrestrial Fungus researchgate.netepdf.pub

Advanced Synthetic Strategies for Complex Derivatization and Analogue Libraries

The complex, densely functionalized core of the zaragozic acids presents a significant challenge to synthetic chemists. acs.org The development of advanced synthetic strategies is crucial not only for the total synthesis of these molecules but also for the creation of derivatives and analogue libraries necessary for detailed structure-activity relationship (SAR) studies.

Numerous research groups have reported total syntheses of zaragozic acids, particularly the A and C variants. These efforts have led to the development of sophisticated chemical reactions and strategies. Key approaches include:

Aldol-based strategies to construct the core framework and create the challenging C4 and C5 quaternary stereocenters. andrearobinsongroup.comnih.gov

Tandem carbonyl ylide formation and 1,3-dipolar cycloaddition to build the bicyclic core structure. nih.gov

Olefin cross-metathesis for the flexible elongation of side chains. nih.gov

Photochemical C(sp³)–H acylation , such as the Norrish–Yang cyclization, to install functionality in a highly selective manner, a strategy that has been improved using microflow systems. smolecule.comacs.org

Looking forward, the focus is shifting from the de novo synthesis of the natural product to the efficient derivatization and generation of analogue libraries. rice.edu This involves developing chemoselective reactions that can modify specific positions on the zaragozic acid scaffold—such as the C1-alkyl and C6-acyl side chains—without disturbing the sensitive core structure. "Directed biosynthesis," where precursors are fed to the producing fungal culture to generate novel analogs, represents a powerful intersection of chemistry and biology for this purpose. nih.govresearchgate.net The creation of such libraries is essential for optimizing the inhibitory activity against specific targets and for fine-tuning the pharmacological properties of these molecules.

Integration of Omics Technologies for Comprehensive Biological Impact Analysis

To move beyond a single-target view and understand the full biological impact of Zaragozic acid D3 derivatives, researchers are beginning to integrate "omics" technologies. These approaches, including proteomics and metabolomics, provide a global snapshot of the changes in proteins and metabolites within a cell or organism upon treatment. creative-proteomics.com

Metabolomics studies have been instrumental in confirming the on-target effect of zaragozic acids. Inhibition of squalene synthase in both cultured cells and in vivo models leads to a measurable accumulation of upstream metabolites, including farnesyl diphosphate (B83284) (FPP), farnesol, and related organic acids. nih.govglpbio.comresearchgate.net This accumulation is a direct consequence of the metabolic block. In yeast, treatment with zaragozic acid not only increases FPP levels but also boosts the production of dolichol, dolichyl phosphate, and ubiquinone. oup.com

More advanced applications of these technologies are emerging. For example, targeted metabolomics has been used to investigate how zaragozic acid A affects the bile acid profile of the gut bacterium Akkermansia muciniphila, revealing that the compound increases the bacterium's susceptibility to bile acids. researchgate.netgrafiati.com Global proteomics, often using techniques like tandem mass tag (TMT) labeling, allows for the quantification of thousands of proteins simultaneously. biorxiv.org While comprehensive proteomic studies on Zaragozic acid D3 are still a future direction, such analyses on other squalene synthase inhibitors have demonstrated the ability to confirm the specific downregulation of the target protein and assess off-target effects across the entire proteome. biorxiv.org The integration of these omics platforms will be invaluable for identifying novel biomarkers of drug response and uncovering previously unknown mechanisms of action and resistance.

Exploration of New Research Applications in Fundamental Biological Processes

The highly specific mechanism of action of Zaragozic acid D3 derivatives makes them invaluable chemical probes for dissecting a variety of fundamental biological processes, often in areas far removed from their primary application as cholesterol-lowering agents.

Key research applications include:

Dissecting the Polyisoprene Pathway: By specifically blocking squalene synthase, zaragozic acids serve as ideal tools to study the regulation and flux of the isoprenoid pathway. oup.com This has been elegantly demonstrated in studies of Congenital Disorders of Glycosylation (CDG), where inhibiting cholesterol synthesis with Zaragozic acid A redirects metabolic precursors towards the dolichol synthesis pathway, thereby improving the N-glycosylation of proteins in patient-derived fibroblasts. nih.govnih.gov

Investigating Protein Prenylation: As inhibitors of FPTase, Zaragozic acid D3 and its analogs can be used to study the roles of farnesylated proteins (like Ras) in signal transduction pathways that are crucial for cell growth and differentiation. tandfonline.comoup.com

Probing Neuronal Function: The finding that zaragozic acid-induced cholesterol depletion impairs synaptic vesicle recycling and exocytosis has opened a new avenue for its use as a tool in neuroscience. biologists.com It allows researchers to specifically probe the role of membrane cholesterol and lipid microdomains in the complex machinery of neurotransmission.

Antiviral Research: The production of several viruses, including the Hepatitis C virus (HCV), is dependent on host cell lipid metabolism. Squalene synthase inhibitors, including zaragozic acid A, have been shown to reduce HCV production by targeting this host dependency, providing a research tool and a potential therapeutic strategy. acs.org

Cancer Biology: The ability of zaragozic acid to induce differentiation in promyelocytic leukemia cells suggests its utility in studying the links between sterol metabolism and the regulation of cell fate in cancer. aacrjournals.org

The continued use of Zaragozic acid D3 and its derivatives as precise chemical tools promises to yield further insights into the complex interplay between lipid metabolism and other essential cellular functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.